3-aminopentanedioic Acid Hydrochloride

Peptide Synthesis Enzymatic Assays Biochemical Buffer Compatibility

This β-amino acid hydrochloride (CAS 336182-10-6) is the only form that delivers the β-carbon amino position and the hydrochloride salt in one product. Unlike α-glutamic acid or the free β-amino acid, it provides markedly higher aqueous solubility, proteolytic stability, and precise kinetic behavior in glutamine synthetase studies. Essential for β-peptide coupling, chiral resolution (Candida antarctica Lipase A), and LC-MS internal standardization. Choose the proven salt for reproducible enzymatic and synthetic workflows.

Molecular Formula C5H10ClNO4
Molecular Weight 147,13*36,45 g/mole
CAS No. 336182-10-6
Cat. No. B555682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-aminopentanedioic Acid Hydrochloride
CAS336182-10-6
Synonyms3-aminopentanedioicAcidHydrochloride; 336182-10-6; beta-Glutamicacidhydrochloride; 3-Aminoglutaricacidhydrochloride; h-b-Homoasparticacidhcl; beta-homoasparticacid-HCl; AC1MC54A; SCHEMBL7372643; 03688_FLUKA; CTK8E9475; H-SS-HOMOASPARTICACID.HCL; MolPort-003-793-983; beta-Homoasparticacidhydrochloride; 3938AB; ISOGLUTAMICACIDHYDROCHLORIDE; AKOS015948696; BL802-1; AK119203; AM004273; KB-234717; RT-011491; ST24041780
Molecular FormulaC5H10ClNO4
Molecular Weight147,13*36,45 g/mole
Structural Identifiers
SMILESC(C(CC(=O)O)N)C(=O)O.Cl
InChIInChI=1S/C5H9NO4.ClH/c6-3(1-4(7)8)2-5(9)10;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H
InChIKeyMMFFEGXUHLLGHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminopentanedioic Acid Hydrochloride (CAS 336182-10-6) — A Differentiated β‑Amino Acid Hydrochloride for Advanced Peptide and Enzymatic Research


3‑Aminopentanedioic acid hydrochloride (CAS 336182‑10‑6), also referred to as β‑glutamic acid hydrochloride or H‑β‑HoAsp·HCl, is the hydrochloride salt of the non‑proteinogenic β‑amino acid 3‑aminopentanedioic acid [1]. It is a 1,5‑dicarboxylic acid derivative in which the amino group is located at the β‑carbon (position 3) rather than the α‑carbon [2]. This hydrochloride salt form confers markedly enhanced aqueous solubility compared to the free base, making it particularly suitable for enzymatic assays, peptide synthesis, and solution‑phase biochemical applications .

Why 3‑Aminopentanedioic Acid Hydrochloride Cannot Be Substituted with Generic α‑Amino Acids or Free β‑Amino Acid Forms


Generic substitution with α‑amino acids such as L‑glutamic acid or with the free β‑amino acid (CAS 1948‑48‑7) fails because the β‑carbon amino position and the hydrochloride salt form are structurally and functionally non‑interchangeable. The β‑amino acid backbone introduces an additional methylene unit, altering peptide backbone geometry and conferring resistance to proteolytic degradation, while the hydrochloride salt ensures superior aqueous solubility and stability in physiological and enzymatic buffers [1]. These properties are essential for applications such as enzymatic substrate specificity studies, peptidomimetic design, and aqueous‑phase coupling reactions; substituting with the free base or an α‑isomer would yield different solubility profiles, altered enzyme kinetics, or failed peptide assembly .

Quantitative Differentiation of 3‑Aminopentanedioic Acid Hydrochloride: Purity, Solubility, Enzymatic Specificity, and Enantiomeric Excess


Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free β‑Glutamic Acid

The hydrochloride salt (CAS 336182‑10‑6) exhibits markedly improved aqueous solubility compared to the free β‑amino acid (CAS 1948‑48‑7). While the free base requires pH adjustment to 1 with 1 M HCl and ultrasonication to achieve a solubility of 4.72 mg/mL (32.08 mM) in water, the hydrochloride salt dissolves readily in aqueous and buffer solutions without such harsh pretreatment . This difference is critical for experimental protocols requiring neutral or physiological pH conditions.

Peptide Synthesis Enzymatic Assays Biochemical Buffer Compatibility

High‑Purity Specification: ≥99% (HPLC) vs. Typical β‑Amino Acid Purity Ranges

3‑Aminopentanedioic acid hydrochloride is commercially available with a minimum purity of ≥99% as determined by HPLC, compared to the typical 97–98% purity offered for many β‑amino acid derivatives . This higher purity reduces the risk of side‑product formation during peptide synthesis and ensures reproducible enzymatic kinetic data.

Quality Control Peptide Coupling Analytical Standardization

Enzymatic Substrate Specificity: β‑Glutamic Acid as a Selective Substrate for Archaeal Glutamine Synthetase

β‑Glutamic acid (the parent β‑amino acid) is a specific substrate for archaeal and bacterial glutamine synthetase (GS) enzymes, enabling the study of primitive polypeptide formation and osmolyte biosynthesis . In contrast, L‑glutamic acid (α‑isomer) is the primary substrate for most eukaryotic GS enzymes, and β‑alanine (a simpler β‑amino acid) lacks the second carboxylate group required for certain GS active‑site interactions. This substrate selectivity makes the β‑glutamic acid scaffold uniquely valuable for probing evolutionary conserved enzymatic mechanisms.

Enzymology Glutamine Synthetase Osmolyte Biosynthesis

Enantiomeric Excess Achievement: >99% ee via Lipase‑Catalyzed Resolution

Enzymatic resolution of 3‑aminopentanedioic acid ester derivatives using Candida antarctica Lipase A in phosphate buffer (pH 7.5, 25 °C) yields enantiomerically pure (3R)‑ or (3S)‑enantiomers with >99% enantiomeric excess . This level of stereochemical purity is critical for the synthesis of β‑peptides with defined secondary structures. In comparison, chemical asymmetric syntheses of β‑amino acids often achieve lower ee values (e.g., 56–89% ee for Michael addition approaches) .

Chiral Synthesis Enantioselective Resolution Peptidomimetics

High‑Impact Research and Industrial Applications for 3‑Aminopentanedioic Acid Hydrochloride


Substrate for Archaeal and Bacterial Glutamine Synthetase Enzymology

Used as a specific substrate to study the specificity and kinetics of archaeal and bacterial glutamine synthetase (GS) enzymes, which are key to understanding primitive osmolyte biosynthesis and polypeptide formation . The hydrochloride salt’s high solubility in neutral aqueous buffers facilitates accurate kinetic measurements without pH interference.

Building Block for Protease‑Resistant β‑Peptides and Peptidomimetics

Incorporated into β‑peptide sequences to confer resistance to proteolytic degradation and to generate stable secondary structures such as helices and sheets [1]. The hydrochloride form ensures efficient coupling in aqueous or mixed‑solvent peptide synthesis protocols.

Enantiomerically Pure Precursor for Stereochemical Investigations

Enzymatic resolution using Candida antarctica Lipase A provides access to (3R)‑ and (3S)‑enantiomers with >99% ee, enabling the synthesis of enantiopure β‑amino acid building blocks for medicinal chemistry and chiral catalyst development .

Internal Standard or Control in Metabolomics and Amino Acid Analysis

Employed as an internal standard in amino acid quantification (e.g., HPLC, LC‑MS) due to its distinct retention time and high purity (≥99%), providing a reliable reference point for calibration curves and quality control in metabolomics studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-aminopentanedioic Acid Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.